

# The Discovery and Synthesis of Ciclopirox: A Technical Guide

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## Compound of Interest

Compound Name: *Ciclopirox Olamine*

Cat. No.: *B1668986*

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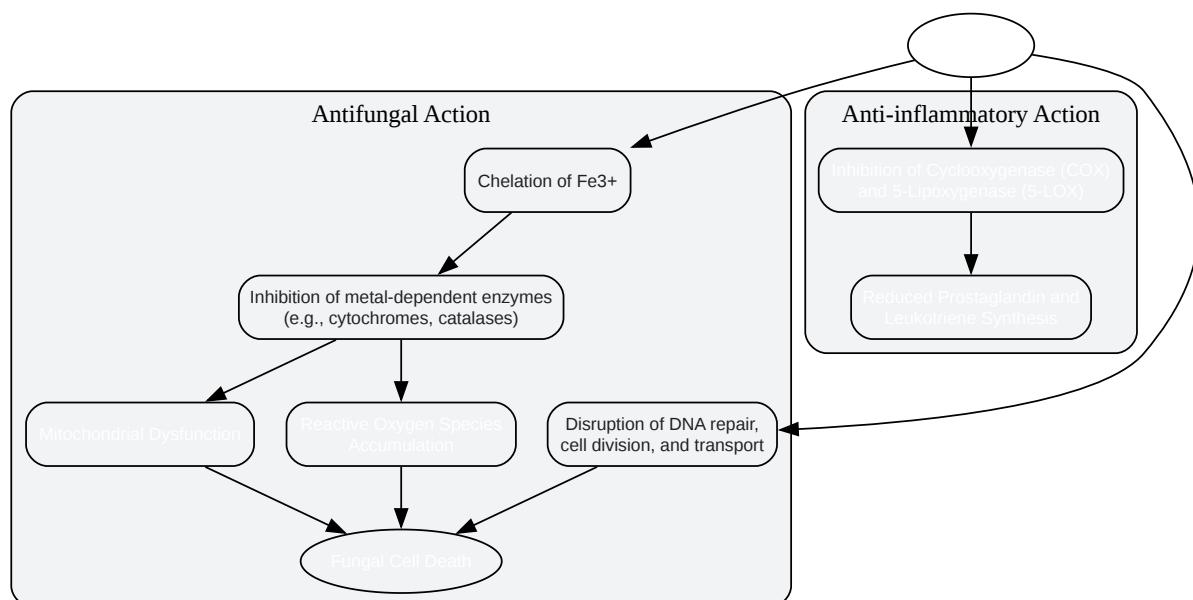
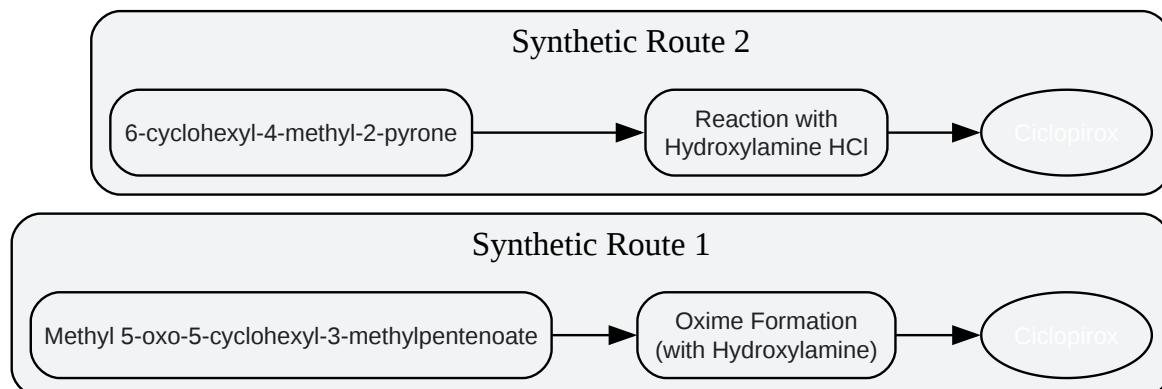
## Abstract

Ciclopirox is a synthetic hydroxypyridone antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as certain bacteria. It also possesses anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and synthesis history of Ciclopirox, its mechanism of action, and key quantitative data regarding its antimicrobial and anti-inflammatory activities. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.

## Discovery and History

Ciclopirox was first synthesized in the 1970s by researchers at the German pharmaceutical company Hoechst AG.<sup>[1]</sup> The development was led by G. Lohaus and W. Dittmar, who were investigating novel antifungal compounds.<sup>[2]</sup> The initial patents for Ciclopirox were filed in the early 1970s, with a South African patent being one of the earliest.<sup>[3]</sup> The olamine salt of Ciclopirox, **Ciclopirox Olamine**, was developed to enhance its solubility and bioavailability.<sup>[3]</sup>

The discovery of Ciclopirox's antifungal activity stemmed from a screening program of newly synthesized compounds. Its unique mechanism of action, which differs from the then-prevalent azole antifungals, made it a promising candidate for development. Clinical trials began in the early 1980s, and it has since been widely used for the topical treatment of various fungal infections.<sup>[2]</sup>



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- To cite this document: BenchChem. [The Discovery and Synthesis of Ciclopirox: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668986#discovery-and-synthesis-history-of-ciclopirox>]

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